molecular formula C16H15N5O4S B13754610 Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- CAS No. 5264-47-1

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-

Cat. No.: B13754610
CAS No.: 5264-47-1
M. Wt: 373.4 g/mol
InChI Key: NHWBSZWMFRVBEV-UHFFFAOYSA-N
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Description

The compound Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- (CAS 5264-47-1) is an azo dye derivative characterized by a sulfonamide group (-SO₂NH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position of the benzene ring. The azo linkage (-N=N-) connects the benzenesulfonamide moiety to a 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl group.

The compound is listed on Canada’s Non-domestic Substances List (NDSL), indicating its industrial significance and regulatory oversight . Its primary applications include use as a dye intermediate or ligand in metal-complex pigments, though specific commercial uses are less documented.

Properties

CAS No.

5264-47-1

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H15N5O4S/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22/h2-9,15,22H,1H3,(H2,17,24,25)

InChI Key

NHWBSZWMFRVBEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- typically involves two main steps:

  • Diazotization of 4-aminobenzenesulfonamide (sulfanilamide):
    The primary aromatic amine group of sulfanilamide is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperature (0–5 °C).

  • Azo Coupling with Pyrazolone Derivative:
    The diazonium salt is then coupled with a pyrazolone derivative, specifically 4-hydroxy-1-phenyl-3-methyl-5-pyrazolone, under alkaline or neutral conditions to form the azo bond linking the two moieties.

This approach is consistent with classical azo dye synthesis procedures and has been reported since the mid-20th century.

Detailed Experimental Procedure (Reported by Casoni, 1956; Itano, 1955)

  • Reagents:

    • Ethyl benzoylacetate (10 mmol)
    • 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol)
    • Ethanol (solvent, 50 mL)
  • Procedure:

    • Ethyl benzoylacetate and 4-hydrazinobenzenesulfonamide hydrochloride are heated together in ethanol for 4 hours.
    • Upon completion, water is added to precipitate the product.
    • The solid is collected by filtration and recrystallized from ethanol to yield brownish-orange crystals.
    • The melting point of the product is approximately 510–511 K (237–238 °C).

This method produces the pyrazolone-azo sulfonamide compound via condensation of the hydrazine derivative with the β-ketoester, forming the heterocyclic pyrazolone ring, followed by azo coupling.

Alternative Routes and Modifications

  • Use of Schiff Bases:
    Schiff base intermediates formed by condensation of aromatic amines and aromatic carbonyl compounds have been used as precursors to related heterocyclic azo compounds, including pyrazolone derivatives. These Schiff bases can then be reacted further with hydrazine derivatives or diazonium salts to yield azo compounds with sulfonamide functionalities.

  • Coordination Complexes:
    Complexes of benzenesulfonamide azo compounds with metal ions (e.g., chromate complexes) have been synthesized by reacting the azo ligand with metal salts. These methods are more specialized and involve coordination chemistry rather than simple azo coupling.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Outcome Reference
Diazotization 4-Aminobenzenesulfonamide + NaNO$$_2$$/HCl (0–5 °C) Formation of diazonium salt
Azo Coupling Diazonium salt + 4-hydroxy-1-phenyl-3-methyl-5-pyrazolone (alkaline/neutral) Formation of azo linkage
Pyrazolone ring formation Ethyl benzoylacetate + 4-hydrazinobenzenesulfonamide hydrochloride + ethanol, heat 4 h Formation of pyrazolone-azo sulfonamide
Purification Water precipitation + recrystallization from ethanol Brownish-orange crystals, mp 237–238 °C
Schiff base route (alternative) Aromatic amine + aromatic carbonyl → Schiff base; further reaction with hydrazine or diazonium salts Related azo heterocyclic compounds

Research Findings and Analysis

  • The classical diazotization and azo coupling method remains the most reliable and straightforward approach for synthesizing this compound, ensuring high purity and yield.

  • The pyrazolone ring formation via condensation of ethyl benzoylacetate with hydrazinobenzenesulfonamide is critical to incorporate the heterocyclic moiety before azo coupling.

  • The azo coupling reaction is sensitive to pH and temperature; typically, low temperatures (0–5 °C) favor diazonium salt stability, while coupling is performed under mildly alkaline conditions to facilitate electrophilic aromatic substitution on the pyrazolone ring.

  • The product’s crystallinity and melting point indicate good purity, and the azo linkage confers characteristic color properties useful in dye and analytical chemistry applications.

  • Modifications involving Schiff base intermediates and metal complexation expand the chemical versatility and potential applications but are less direct methods for preparing the parent azo sulfonamide compound.

Chemical Reactions Analysis

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. Additionally, its anti-cancer properties are attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituted Derivatives

Key Structural Variations :

Sulfonamide vs. This modification enhances water solubility, making it suitable for textile dyeing . Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-5-nitrobenzenesulphonato(3-)] (CAS in ): Introduces a nitro (-NO₂) group and a sodium sulfonate (-SO₃⁻Na⁺) group, improving solubility and chromatic intensity .

Metal Complexation :

  • Chromate(1-), bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulfonamidato(2-)]-, hydrogen (CAS 30112-70-0): Forms a chromium(III) complex, enhancing thermal stability and lightfastness. Used in dyes like C.I. 18732 for synthetic fibers .
  • Cobaltate(2-) complexes (CAS 67906-23-4, 72208-07-2): Prohibited in industrial applications due to cobalt content, which poses environmental and toxicity risks .

Table 1: Structural and Functional Comparison
Compound Name (CAS) Key Substituents/Metal Solubility Application Regulatory Status
5264-47-1 (Parent) -SO₂NH₂, -OH Moderate Dye intermediate NDSL-listed
Basic Yellow 57 -N⁺(CH₃)₃Cl⁻ High Textile dye Not restricted
Sodium salt (CAS in ) -SO₃⁻Na⁺, -NO₂ High Acid dye Not restricted
Chromium complex (30112-70-0) Cr(III) coordination Low Metal-complex dye Restricted in cosmetics
Cobalt complexes (67906-23-4, 72208-07-2) Co(II) coordination Low Prohibited Banned (cobalt content)

Physicochemical Properties

  • pH Sensitivity : The parent compound’s sulfonamide and hydroxyl groups enable pH-dependent behavior, with deprotonation occurring under alkaline conditions. This contrasts with sulfonate salts (e.g., sodium derivatives), which remain ionized across broader pH ranges .
  • Thermal Stability: Metal complexes (e.g., chromium) exhibit superior stability compared to non-metallized azo dyes, making them suitable for high-temperature processes .

Regulatory Landscape

  • Canada : The parent compound’s NDSL listing mandates compliance with ecological and safety assessments .
  • EU : Cobalt and chromium complexes face usage limitations under REACH and cosmetic regulations .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in pharmacology due to their diverse biological activities, particularly in cardiovascular and anticancer applications. This article delves into the biological activity of Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- , exploring its mechanisms of action, experimental findings, and potential therapeutic uses.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC16H15N5O4S
Molecular Weight365.38 g/mol
LogP0.2
CAS Number68003-42-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cardiovascular function and cancer proliferation. Notably, it has been shown to affect perfusion pressure and coronary resistance in isolated rat heart models, indicating a potential role as a cardiovascular agent.

Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls:

GroupCompoundDoseEffect on Perfusion Pressure
IControl (Krebs-Henseleit solution only)N/AN/A
IIBenzenesulfonamide0.001 nMBaseline
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nMModerate decrease
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nMSignificant decrease
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nMMajor decrease
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001 nMMinor decrease

The study concluded that 4-(2-aminoethyl)-benzenesulfonamide exhibited the most pronounced effect on reducing perfusion pressure, suggesting its potential as a negative inotropic agent through L-type calcium channel inhibition .

Anticancer Activity

In terms of anticancer properties, benzenesulfonamide derivatives have shown promising results against various cancer cell lines. For instance, compounds derived from benzenesulfonamide demonstrated significant inhibitory effects on the proliferation of MCF-7 and A549 cell lines. The IC50 values for these compounds ranged from 3.0 µM to 10 µM , indicating their potential efficacy comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .

Case Studies

  • Cardiovascular Study : In a controlled experiment involving isolated rat hearts, researchers administered various doses of benzenesulfonamide derivatives and measured changes in perfusion pressure over time (3–18 minutes). The data indicated a time-dependent reduction in perfusion pressure with specific derivatives showing statistically significant effects compared to controls .
  • Anticancer Study : A series of synthesized benzenesulfonamide analogs were tested against human cancer cell lines (MCF-7, A549). The most potent compound displayed an IC50 value of 3.0 µM , demonstrating considerable growth inhibition and suggesting a mechanism involving apoptosis induction .

Q & A

Q. What are the recommended synthetic routes for preparing this benzenesulfonamide derivative, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves diazo coupling between pyrazole precursors and sulfonamide intermediates. Azo bond formation requires nitrosation of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole using sodium nitrite under acidic conditions (HCl, 0–5°C), followed by coupling with 4-hydroxybenzenesulfonamide at pH 8–9 . Optimization includes controlling temperature (<10°C to prevent side reactions) and using catalysts like sodium acetate to stabilize intermediates . Yields vary (54–62%) depending on substituent steric effects .

Key Reaction Conditions Table:

StepReagents/ConditionsPurpose
NitrosationNaNO₂, HCl, 0–5°CGenerate diazonium salt
CouplingpH 8–9, 4-hydroxybenzenesulfonamideAzo bond formation
PurificationEthanol/water recrystallizationRemove unreacted starting material

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (δ 10.2–10.8 ppm), and pyrazole CH3_3 (δ 2.3–2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 432.41) .
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection at λ = 254 nm .

Q. What are the primary research applications of this compound in non-industrial contexts?

Methodological Answer:

  • Analytical chemistry : Used as a chromogenic probe for metal ion detection (e.g., Cu2+^{2+}, Fe3+^{3+}) via azo group coordination, monitored by UV-vis spectroscopy .
  • Biological staining : Stains cellular components in microscopy due to sulfonate hydrophilicity and azo-based optical properties .

Advanced Research Questions

Q. How does this compound interact with enzymes like carbonic anhydrase or acetylcholinesterase, and what assays quantify inhibition?

Q. What computational strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., 10–50 μM for tyrosinase inhibition) arise from assay variability. Mitigation strategies:

  • Molecular dynamics (MD) simulations (AMBER/GROMACS) : Assess ligand-receptor stability over 100 ns trajectories .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ) with activity trends .
  • Meta-analysis : Normalize data using standardized protocols (e.g., fixed substrate concentrations) .

Q. How can synthetic yields be improved when scaling up this compound for in vivo studies?

Methodological Answer: Low yields (<60%) often result from azo bond instability. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% .
  • Phase-transfer catalysis (PTC) : Uses tetrabutylammonium bromide to enhance coupling efficiency in biphasic systems .
  • In situ FTIR monitoring : Tracks diazonium salt decomposition to optimize reagent addition rates .

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